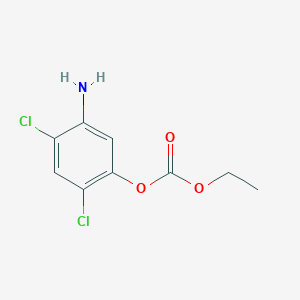

5-Amino-2,4-dichlorophenyl ethyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichlorophenyl ethyl carbonate typically involves the reaction of 5-amino-2,4-dichlorophenol with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial reactors and more efficient purification techniques to ensure the compound meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2,4-dichlorophenyl ethyl carbonate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-2,4-dichlorophenyl ethyl carbonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action for 5-Amino-2,4-dichlorophenyl ethyl carbonate is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-2,4-dichlorophenol: A precursor in the synthesis of 5-Amino-2,4-dichlorophenyl ethyl carbonate.

2,4-Dichlorophenyl ethyl carbonate: Lacks the amino group, making it less reactive in certain chemical reactions.

5-Amino-2-chlorophenyl ethyl carbonate: Similar structure but with only one chlorine atom, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both amino and dichloro groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and research applications .

Biologische Aktivität

5-Amino-2,4-dichlorophenyl ethyl carbonate is a compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in the field of oncology. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈Cl₂N₄O₂, with a molecular weight of approximately 250.08 g/mol. The compound features a dichlorophenyl group, which is associated with various biological activities. The amino group enhances its pharmaceutical potential, while the ethyl carbonate moiety contributes to its reactivity and solubility properties.

Synthesis Methods

Several synthesis methods for this compound have been reported, allowing for modifications that can enhance its efficacy. Common approaches include:

- Refluxing : Using dichlorophenol derivatives with amines under reflux conditions.

- Microwave-assisted synthesis : This method improves yield and reduces reaction time.

- Solvent-free reactions : These are environmentally friendly approaches that utilize solid-state reactions.

These methods highlight the versatility in synthesizing this compound while allowing for structural modifications to enhance biological activity.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been shown to suppress cell proliferation in various cancer cell lines and induce proteins associated with cell cycle regulation, such as p15 and p27. This mechanism suggests its potential application in treating several cancers, including:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

The compound has been observed to influence critical signaling pathways like MEK/ERK, which are vital for cell growth and survival.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference Drug |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Vinblastine |

| HCT-116 (Colon) | 6.2 | Colchicine |

| A549 (Lung) | 4.8 | Doxorubicin |

| HepG-2 (Liver) | 7.1 | Paclitaxel |

These results indicate that the compound exhibits selective cytotoxicity against malignant cells while showing lower toxicity towards normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Cycle Progression : By inducing proteins like p15 and p27, the compound effectively halts cell cycle progression in cancer cells.

- Modulation of Apoptosis : Studies have shown that it can activate apoptotic pathways, leading to programmed cell death in cancerous cells.

- Targeting Kinases : The compound has demonstrated inhibition of key kinases involved in cancer progression, such as EGFR and VEGFR-2 .

Study on Breast Cancer Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells using the MTT assay. Results indicated an IC₅₀ value of approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound compared to control groups.

Comparative Analysis with Reference Drugs

In comparative studies against established chemotherapeutics like Vinblastine and Doxorubicin, this compound exhibited comparable or superior cytotoxicity against various cancer lines while demonstrating a favorable safety profile in normal cells .

Eigenschaften

IUPAC Name |

(5-amino-2,4-dichlorophenyl) ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c1-2-14-9(13)15-8-4-7(12)5(10)3-6(8)11/h3-4H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPQPZVRZMXDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C(=C1)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.